
Lenalidomide-PEG1-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lenalidomide-PEG1-OH is a derivative of lenalidomide, a well-known immunomodulatory drug used primarily in the treatment of multiple myeloma and myelodysplastic syndromes. The addition of polyethylene glycol (PEG) to lenalidomide enhances its solubility and bioavailability, making it a valuable compound in various scientific and medical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Lenalidomide-PEG1-OH typically involves the conjugation of lenalidomide with a PEG moiety. The process begins with the activation of the PEG molecule, usually through the formation of a PEG-succinimidyl ester. This activated PEG is then reacted with lenalidomide under mild conditions to form the final product. The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) or dichloromethane (DCM) at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of high-purity reagents and advanced purification techniques, such as high-performance liquid chromatography (HPLC), is essential to achieve the desired quality .
化学反应分析
Types of Reactions
Lenalidomide-PEG1-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups on the PEG moiety.
Substitution: Nucleophilic substitution reactions can be used to introduce different functional groups onto the lenalidomide or PEG moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be tailored for specific applications in research and medicine .
科学研究应用
Lenalidomide-PEG1-OH has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the development of new compounds.
Biology: Employed in the study of cellular processes and as a tool for investigating protein interactions.
Medicine: Utilized in drug delivery systems to enhance the solubility and bioavailability of therapeutic agents.
Industry: Applied in the development of advanced materials and as a component in various industrial processes.
作用机制
Lenalidomide-PEG1-OH exerts its effects through multiple mechanisms:
Immunomodulation: Enhances the immune response by stimulating T cells and natural killer cells.
Anti-angiogenesis: Inhibits the formation of new blood vessels, thereby restricting the supply of nutrients to tumors.
Direct Cytotoxicity: Induces apoptosis in cancer cells by modulating various signaling pathways.
相似化合物的比较
Similar Compounds
Thalidomide: The parent compound of lenalidomide, known for its immunomodulatory and anti-angiogenic properties.
Pomalidomide: Another derivative of thalidomide with similar applications in the treatment of hematological malignancies.
Lenalidomide: The base compound from which Lenalidomide-PEG1-OH is derived.
Uniqueness
This compound stands out due to its enhanced solubility and bioavailability, which are attributed to the PEG moiety. This modification allows for more efficient drug delivery and improved therapeutic outcomes compared to its parent compounds .
属性
分子式 |
C15H17N3O4 |
|---|---|
分子量 |
303.31 g/mol |
IUPAC 名称 |
3-[7-(2-hydroxyethylamino)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C15H17N3O4/c19-7-6-16-11-3-1-2-9-10(11)8-18(15(9)22)12-4-5-13(20)17-14(12)21/h1-3,12,16,19H,4-8H2,(H,17,20,21) |
InChI 键 |
FNIRJMRAWFVAJO-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


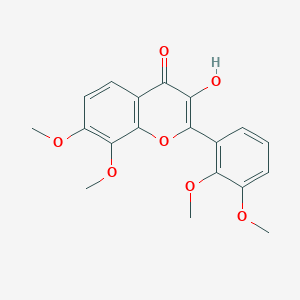
![1-(4-Fluorophenyl)-2,6-diazaspiro[3.3]heptane](/img/structure/B14779216.png)
![2-amino-N-[(6-chloropyridin-3-yl)methyl]-3-methylbutanamide](/img/structure/B14779221.png)
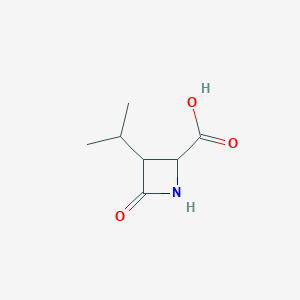
![1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-2,5-bis(4-fluorophenyl)pyrrolidine](/img/structure/B14779245.png)
![tert-butyl N-[[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]methyl]carbamate](/img/structure/B14779251.png)
![(1R,4aS,7aS)-Methyl 1-ethoxy-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B14779256.png)

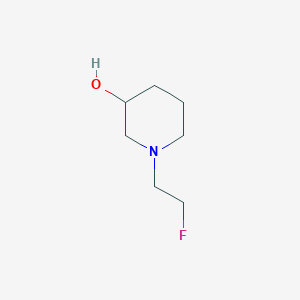
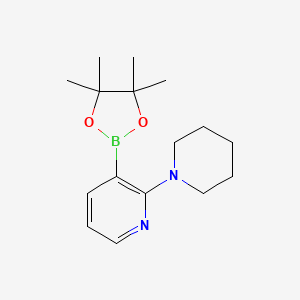
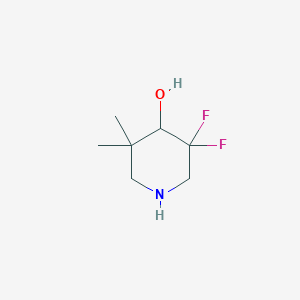
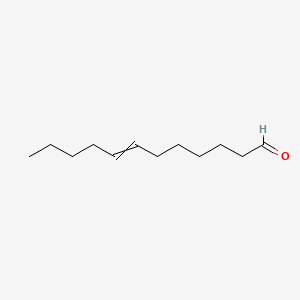
![sodium,(6R,7S)-7-[[(2R,3S)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-3-hydroxybutanoyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B14779303.png)
![[2-(2-fluoro-4-iodoanilino)phenyl]-(3-hydroxy-3-piperidin-2-ylazetidin-1-yl)methanone](/img/structure/B14779304.png)
